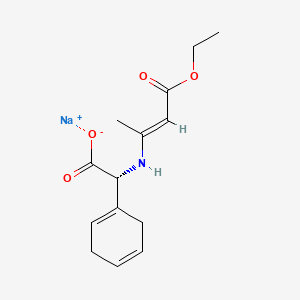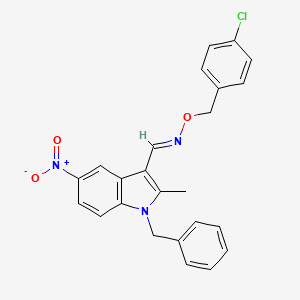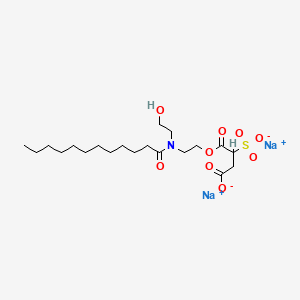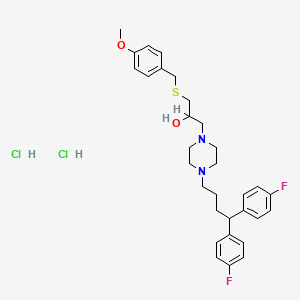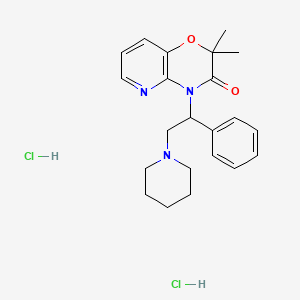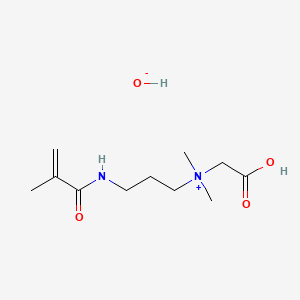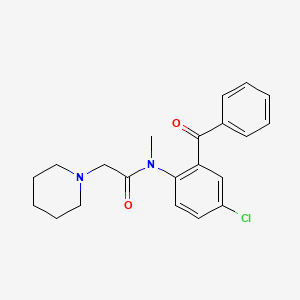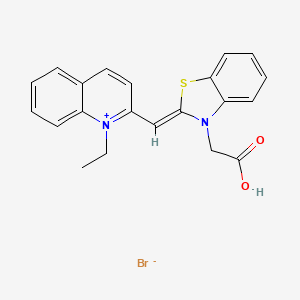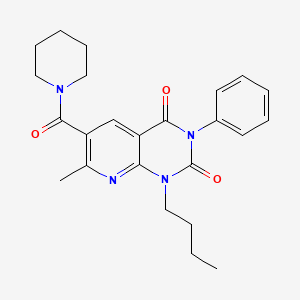
Piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a piperidine ring fused with a pyrido[2,3-d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of a substituted pyrimidine derivative with a piperidine derivative under reflux conditions in the presence of a suitable solvent, such as pyridine . The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable synthesis process.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, the compound may inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By binding to the active site of PARP-1, the compound prevents the enzyme from catalyzing the addition of ADP-ribose units to target proteins, thereby disrupting the DNA repair process and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core structure and have been studied for their potential as PARP-1 inhibitors.
Indole derivatives: These compounds contain an indole moiety and exhibit various biological activities, including anticancer and antimicrobial properties.
Uniqueness
Piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets
Properties
CAS No. |
109493-41-6 |
|---|---|
Molecular Formula |
C24H28N4O3 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-butyl-7-methyl-3-phenyl-6-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H28N4O3/c1-3-4-15-27-21-20(23(30)28(24(27)31)18-11-7-5-8-12-18)16-19(17(2)25-21)22(29)26-13-9-6-10-14-26/h5,7-8,11-12,16H,3-4,6,9-10,13-15H2,1-2H3 |
InChI Key |
LRCNAYQUIAKNAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC(=C(C=C2C(=O)N(C1=O)C3=CC=CC=C3)C(=O)N4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



